Gallocyanine: A Technical Guide to its Chemical Structure, Properties, and Applications
Gallocyanine: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gallocyanine, a phenoxazine dye with significant applications in histology and as a modulator of the Wnt signaling pathway. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its mechanism of action in a key signaling cascade relevant to drug discovery.
Chemical Identity and Physicochemical Properties
Gallocyanine, systematically named 7-(Dimethylamino)-4-hydroxy-3-oxo-3H-phenoxazine-1-carboxylic acid, is a synthetic dye belonging to the oxazine class.[1][2] Its core structure consists of a planar phenoxazine ring system, which is responsible for its chromophoric properties. The molecule is typically available as a hydrochloride salt.[3]
Below is a diagram of the chemical structure of Gallocyanine.
Caption: Chemical structure of Gallocyanine.
Quantitative Physicochemical Data
The key physicochemical properties of Gallocyanine are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 7-(Dimethylamino)-4-hydroxy-3-oxo-3H-phenoxazine-1-carboxylic acid |
| CAS Number | 1562-85-2 |
| Molecular Formula | C₁₅H₁₃ClN₂O₅ |
| Molecular Weight | 336.73 g/mol |
| Appearance | Very dark green to black crystalline powder |
| Solubility | Soluble in water (10 mg/ml), 100% ethanol (10 mg/ml), 1N NH₄OH (10 mg/ml), and DMSO (25 mg/ml). Slightly soluble in hot water and insoluble in cold water. |
| Absorption Maxima (λmax) | 314, 399, 600, 607 nm in PBS (pH 7.2)[4]; 623 nm[5] |
| Molar Extinction Coefficient (ε) | ε₆₂₃ = 5.8 x 10⁴ M⁻¹cm⁻¹[5] |
| Fluorescence | When reacting with superoxide anions: Excitation at 360 nm, Emission at 490 nm[5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[1][6] |
Experimental Protocols
Gallocyanine is widely utilized in two primary research contexts: as a histological stain for nucleic acids and as a chemical probe in cancer and neuroscience research due to its role as a DKK1 inhibitor.
Gallocyanine-Chrome Alum Staining for Nucleic Acids
This method is a classic histological technique for the selective staining of nucleic acids (DNA and RNA) in tissue sections, yielding a blue to dark violet color. The gallocyanine-chrome alum complex is believed to bind to the phosphate groups of nucleic acids.
Materials:
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Gallocyanine (C.I. 51030)
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Chromium potassium sulfate dodecahydrate (Chrome Alum)
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Distilled water
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Paraffin-embedded tissue sections on slides
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Xylene
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Ethanol (absolute, 95%, 70%)
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Resinous mounting medium
Procedure:
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Solution Preparation (Gallocyanine-Chrome Alum Staining Solution):
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Dissolve 5.0 g of chrome alum in 100.0 mL of distilled water.
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Add 0.15 g of Gallocyanine to the chrome alum solution.
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Gently heat the mixture to a boil and then simmer for approximately 15-20 minutes.
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Allow the solution to cool to room temperature.
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Filter the solution using standard laboratory filter paper. The pH of the final solution should be approximately 1.64.
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Staining Protocol:
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Deparaffinization and Rehydration: Deparaffinize tissue sections by immersing slides in xylene (2 changes, 5 minutes each). Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%; 3 minutes each) and finally rinse in distilled water.
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Staining: Immerse the slides in the Gallocyanine-Chrome Alum staining solution for 24-48 hours at room temperature.
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Rinsing: Rinse the slides well with several changes of distilled water to remove excess stain.
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Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 3 minutes each).
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Clearing: Clear the sections in xylene (2 changes, 5 minutes each).
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Mounting: Mount the coverslip using a resinous mounting medium.
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Expected Results:
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Nucleic acids (in nuclei and ribosomes) will be stained blue to dark violet.
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The background should remain largely unstained.
Workflow for Assessing Gallocyanine as a DKK1 Inhibitor
Gallocyanine has been identified as an inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt signaling pathway.[3] It disrupts the interaction between DKK1 and its co-receptor LRP5/6 with an IC₅₀ of approximately 3 µM, thereby restoring Wnt signaling activity.[4] A common method to assess this activity is through a Wnt-responsive reporter gene assay.
Below is a logical workflow for such an experiment.
Caption: Experimental workflow for a Wnt reporter assay.
Mechanism of Action in Wnt Signaling
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.
In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
DKK1 is a secreted antagonist that inhibits this pathway by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-FZD-LRP5/6 signaling complex. Gallocyanine exerts its effect by directly interfering with the DKK1-LRP5/6 interaction.
The signaling pathway is illustrated below.
Caption: Gallocyanine's role in the Wnt signaling pathway.
